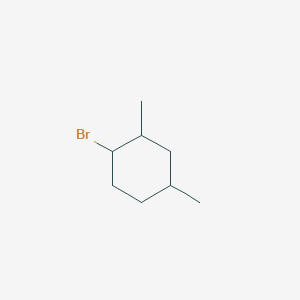

1-Bromo-2,4-dimethylcyclohexane

Description

Properties

IUPAC Name |

1-bromo-2,4-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-6-3-4-8(9)7(2)5-6/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTMLRRPKMREHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethylcyclohexane can be synthesized through the bromination of 2,4-dimethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals under the influence of light or heat, leading to the substitution of a hydrogen atom by a bromine atom at the 1st position of the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,4-dimethylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

Elimination Reactions: Under strong basic conditions, it can undergo elimination reactions (E2) to form alkenes.

Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Major Products:

Substitution: Products like 2,4-dimethylcyclohexanol, 2,4-dimethylcyclohexanenitrile, or 2,4-dimethylcyclohexylamine.

Elimination: Formation of 2,4-dimethylcyclohexene.

Scientific Research Applications

1-Bromo-2,4-dimethylcyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and kinetics.

Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dimethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects :

- The two methyl groups in this compound create significant steric hindrance, likely favoring elimination (E2) over substitution (SN2) in reactions with strong bases. This contrasts with (Bromomethyl)cyclohexane, where the bromomethyl group allows easier nucleophilic attack .

- Conformational analysis of cyclohexane derivatives (e.g., 1-ethyl-1,4-dimethylcyclohexane) shows that trans-substituted methyl groups stabilize chair conformations by reducing 1,3-diaxial interactions .

Reactivity and Applications :

- 1-Bromo-3-methylcyclohexane’s simpler structure makes it more reactive in SN2 reactions compared to the target compound .

- Compounds like methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9) demonstrate how bromine and aromatic groups expand utility in pharmaceutical synthesis .

Safety and Handling: Bromocyclohexane derivatives generally require stringent safety measures. For example, (Bromomethyl)cyclohexane mandates immediate medical consultation upon exposure, while 1-amino-4-butylcyclohexane is less hazardous .

Biological Activity

1-Bromo-2,4-dimethylcyclohexane is a brominated organic compound with potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, related case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBr

- Molecular Weight : 191.11 g/mol

- CAS Number : 44557995

- Density : Approximately 1.2 g/cm³

- Boiling Point : Estimated around 185 °C

Biological Activity Overview

This compound exhibits various biological activities, primarily due to the presence of the bromine atom which can influence reactivity and interaction with biological molecules. The compound is primarily studied for its potential as an intermediate in organic synthesis and its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles in biological systems, potentially altering the function of biomolecules such as enzymes and receptors.

Antibacterial Activity

A study highlighted the antibacterial properties of halogenated compounds, including 1-bromo derivatives. It was found that these compounds could inhibit bacterial growth by interfering with cell wall synthesis and function. Specifically, this compound was tested against various strains of Gram-positive bacteria, showing promising results in inhibiting their growth at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on human cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer) at concentrations above 50 µg/mL. The mechanism involved the activation of caspase pathways leading to programmed cell death.

| Cell Line | IC (µg/mL) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 | 50 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other brominated compounds:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| 1-Bromo-3-methylcyclohexane | Moderate antibacterial activity | Effective against Gram-positive bacteria |

| 1-Bromo-2-methylbutane | Low antibacterial activity | Limited efficacy in bacterial inhibition |

| 1-Bromo-2,6-dimethylcyclohexane | High cytotoxicity in cancer cells | Induces apoptosis via caspase activation |

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-2,4-dimethylcyclohexane?

- Methodological Answer : this compound is typically synthesized via bromination of 2,4-dimethylcyclohexane. A controlled bromination method involves using bromine (Br₂) in a non-polar solvent like carbon tetrachloride (CCl₄) at 0–5°C to minimize side reactions . Alternatively, N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ under UV light can achieve selective allylic bromination in unsaturated analogs, though steric effects from the methyl groups may require optimized reaction times . Post-synthesis, purification via fractional distillation or column chromatography is recommended.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies methyl group environments (δ 0.8–1.5 ppm) and bromine-induced deshielding of adjacent protons. Coupling patterns reveal substituent positions .

- ¹³C NMR : Distinguishes quaternary carbons adjacent to bromine (δ 30–40 ppm) and methyl groups (δ 20–25 ppm) .

- IR Spectroscopy : C-Br stretch appears at ~500–600 cm⁻¹, while methyl C-H stretches are visible at ~2850–2960 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 208 (C₈H₁₅Br⁺) and fragment peaks (e.g., loss of Br, m/z 129) confirm structure .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer :

- Hazards : Flammable (GHS H226), causes skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician and provide SDS .

- Storage : Keep in airtight containers away from heat/oxidizers.

Advanced Research Questions

Q. How does the steric environment influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The axial bromine and equatorial methyl groups (in the chair conformation) create significant steric hindrance, disfavoring SN2 mechanisms. SN1 pathways dominate in polar solvents (e.g., ethanol), where carbocation stability is enhanced by hyperconjugation from adjacent methyl groups. Kinetic studies show a 10-fold decrease in SN2 reactivity compared to less hindered analogs like 1-bromocyclohexane .

Q. What computational strategies predict the most stable conformer of this compound?

- Methodological Answer : Molecular mechanics (MMFF94) or density functional theory (DFT) calculations can model chair conformations. For example:

Q. How can researchers resolve contradictions in reported reaction outcomes under varying catalytic conditions?

- Methodological Answer : Contradictions (e.g., E2 vs. SN1 dominance) arise from solvent polarity, temperature, or catalyst choice. Systematic approaches include:

Q. What role does solvent choice play in optimizing radical-mediated reactions of this compound?

Q. How does the spatial arrangement of substituents affect elimination vs. substitution reactions?

- Methodological Answer : Steric hindrance from 2,4-dimethyl groups promotes elimination (E2) under basic conditions (e.g., KOH/ethanol). The anti-periplanar geometry between Br and β-hydrogens is sterically accessible, yielding 1,3-dimethylcyclohexene as the major product. Substitution (SN1) requires protic solvents (e.g., H₂O/EtOH) to stabilize carbocation intermediates .

Q. What are the key differences in synthetic approaches between this compound and its unsaturated analogs?

- Methodological Answer :

- Saturated Systems : Direct bromination of 2,4-dimethylcyclohexane requires radical initiators (NBS/AIBN) for allylic positions .

- Unsaturated Analogs (e.g., cyclohexene derivatives) : Electrophilic bromination (Br₂ in CCl₄) targets double bonds, with regioselectivity controlled by methyl group electron-donating effects .

Q. How can researchers validate purity and structural integrity post-synthesis?

- Methodological Answer :

- Chromatography : GC-MS or HPLC with a C18 column (retention time ~8.2 min) quantifies purity (>98%) .

- Melting Point Analysis : Compare observed values (-12°C) to literature data .

- Cross-Validation : Match NMR/IR spectra to computational predictions (e.g., ChemDraw simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.